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A Critical Scaffold for Non-lodinated Thyromimetics

Executive Summary

4-(3,5-Dimethylphenoxy)benzaldehyde (CAS 287953-82-6) is a specialized aromatic
aldehyde serving as a pivotal intermediate in the synthesis of thyromimetics—synthetic
agonists of the thyroid hormone receptors (TR

and TR
)-[1][2]

This compound represents a strategic "bioisostere” design in medicinal chemistry. By replacing
the 3,5-diiodo moiety found in natural thyroid hormones (T3/T4) with 3,5-dimethyl groups,
researchers can retain high-affinity binding to the receptor's ligand-binding domain (LBD) while
eliminating the toxicity and metabolic complications associated with iodinated compounds. This
guide details the chemical profile, validated synthesis protocols, and application of this scaffold
in drug discovery.

Chemical Identity & Profile
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Specification

Chemical Name

4-(3,5-Dimethylphenoxy)benzaldehyde

CAS Number 287953-82-6

Molecular Formula

Molecular Weight 226.27 g/mol

SMILES CC1=CC(C)=CC(0C2=CC=C(C=0)C=C2)=C1

Functional Groups

Aromatic Aldehyde, Diaryl Ether

Key Structural Motif

3,5-Dimethyl-4'-formyldiphenyl ether

Solubility

Soluble in DMSO, DMF, DCM, Ethyl Acetate;

Insoluble in Water

Appearance

Pale yellow to off-white solid (low melting point)

or viscous oil

Significance in Drug Discovery: The Thyromimetic
Scaffold

The primary utility of CAS 287953-82-6 lies in its structural homology to Triiodothyronine (T3).

The Bioisosteric Strategy

Natural thyroid hormones contain bulky iodine atoms at the 3 and 5 positions of the outer
phenolic ring. These iodines are critical for fitting into the hydrophobic pocket of the TR-LBD.
However, iodinated drugs often suffer from:

» Deiodination: Rapid metabolism by deiodinase enzymes.
» Toxicity: Potential for iodide-induced thyroid dysfunction.

The Solution: The 3,5-dimethyl substitution (present in CAS 287953-82-6) mimics the steric
bulk and lipophilicity of the 3,5-diiodo group without the associated liabilities. This scaffold is
foundational for developing:
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e Selective TR

Agonists: For treating dyslipidemia and NASH (e.g., analogs of Sobetirome/GC-1).

e TR

Antagonists: For cardiac indications.

Pharmacophore Mapping

The diagram below illustrates how this aldehyde serves as the "Outer Ring" precursor, ready to
be coupled with various "Inner Ring" pharmacophores.
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Figure 1: Pharmacophore mapping showing the bioisosteric replacement of the diiodo-ring with
the dimethyl-ring.

Validated Synthesis Protocol

The synthesis of 4-(3,5-Dimethylphenoxy)benzaldehyde is most efficiently achieved via a
Nucleophilic Aromatic Substitution (

). This route is preferred over Ullmann coupling due to milder conditions and higher yields when
using activated electrophiles.

Reaction Scheme

Reagents: 4-Fluorobenzaldehyde + 3,5-Dimethylphenol Catalyst/Base: Potassium Carbonate (

) Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Step-by-Step Methodology

Pre-requisites:
e Ensure all glassware is oven-dried.
e Use anhydrous DMF/DMSO to prevent side reactions.
o Perform under an inert atmosphere (
or Ar).
Protocol:

o Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, dissolve 3,5-Dimethylphenol (1.0 equiv, 12.2 g) in anhydrous DMF (100 mL).

o Deprotonation: Add Potassium Carbonate (

, 1.5 equiv, 20.7 g). Stir at room temperature for 15 minutes to facilitate phenol
deprotonation.

o Addition: Add 4-Fluorobenzaldehyde (1.0 equiv, 12.4 g) to the reaction mixture.

e Reaction: Heat the mixture to 100-110°C under nitrogen atmosphere. Monitor progress via
TLC (Hexane:EtOAc 4:1) or HPLC.

o Note: The reaction typically reaches completion within 4—6 hours. The aldehyde spot will
appear distinct from the phenol.

e Quench: Cool the mixture to room temperature. Pour slowly into Ice-Water (500 mL) with
vigorous stirring. The product may precipitate as a solid or oil.

o Extraction: Extract the aqueous mixture with Ethyl Acetate (
mL).

e Washing (Critical): Wash the combined organic layers with:
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o 1M NaOH (

mL) — This removes unreacted 3,5-dimethylphenol.
o Water (
mL).
o Brine (
mL).
e Drying & Concentration: Dry over anhydrous

, filter, and concentrate under reduced pressure.

« Purification: If the crude product is an oil, purify via silica gel column chromatography
(Gradient: 0-10% EtOAc in Hexanes). If solid, recrystallize from Ethanol/Water.

Synthesis Workflow Diagram
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Figure 2: Step-by-step workflow for the
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synthesis of CAS 287953-82-6.

Analytical Characterization

To validate the integrity of the synthesized compound, compare experimental data against
these standard values.

« NMR (400 MHz,

):

(¢]

9.92 (s, 1H, CHO) — Characteristic aldehyde singlet.

o

7.85 (d,

Hz, 2H, Ar-H ortho to CHO).

o

7.08 (d,

Hz, 2H, Ar-H ortho to Ether).

o

6.80 (s, 1H, Ar-H para to Ether on dimethyl ring).

o

6.70 (s, 2H, Ar-H ortho to Ether on dimethyl ring).

o

2.30 (s, 6H,

) — Distinctive singlet for the two methyl groups.
e IR Spectrum:

o :1695
(C=0 stretch, strong).
o :1240

(C-O-C ether stretch).

Applications & Downstream Chemistry

This aldehyde is rarely the final drug; it is a "linchpin” intermediate. Common downstream
transformations include:
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» Oxidation to Carboxylic Acid:
o Reagent:

(Pinnick Oxidation).

o Product: 4-(3,5-Dimethylphenoxy)benzoic acid.

o Use: Direct coupling to amines or further functionalization.
» Wittig Homologation:

o Reagent: (Methoxymethyl)triphenylphosphonium chloride.

o Product: Phenylacetic acid derivatives.

o Relevance: This generates the "acetic acid" side chain found in potent thyromimetics like
NH-3 and KB-141 analogs.

¢ Reductive Amination:

o Reagent: Primary amine +

o Product: Secondary amines for CNS-penetrant thyromimetics.
Safety & Handling
» Hazard Classification: Irritant (Skin/Eye/Respiratory).
e Storage: Store under inert gas (

) at 2-8°C. Aldehydes are prone to air oxidation to benzoic acids over time.

o Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water;
the compound is toxic to aquatic life (Category 2).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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